molecular formula C5H10N2O2 B13101486 N-Hydroxypyrrolidine-1-carboxamide

N-Hydroxypyrrolidine-1-carboxamide

Cat. No.: B13101486
M. Wt: 130.15 g/mol
InChI Key: WWGLWWZONFOWQE-UHFFFAOYSA-N
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Description

N-Hydroxypyrrolidine-1-carboxamide: is a chemical compound that belongs to the class of hydroxamic acids It features a five-membered pyrrolidine ring with a hydroxyl group and a carboxamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxypyrrolidine-1-carboxamide typically involves the amidation of carboxylic acids. One common method is the catalytic amidation of carboxylic acids with hydroxylamine. The reaction can be carried out under mild conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxypyrrolidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

N-Hydroxypyrrolidine-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Hydroxypyrrolidine-1-carboxamide involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group and carboxamide moiety play crucial roles in binding to active sites of enzymes, thereby inhibiting their activity. This inhibition can affect various biological pathways and processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: N-Hydroxypyrrolidine-1-carboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with enzymes and other proteins makes it particularly valuable in medicinal chemistry and drug design .

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

N-hydroxypyrrolidine-1-carboxamide

InChI

InChI=1S/C5H10N2O2/c8-5(6-9)7-3-1-2-4-7/h9H,1-4H2,(H,6,8)

InChI Key

WWGLWWZONFOWQE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)NO

Origin of Product

United States

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